Picolinic acid
Overview
Description
Picolinic acid is an organic compound with the formula C₆H₅NO₂. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . This compound is a white solid that is slightly soluble in water and has been used in various applications, including synthetic organic chemistry and coordination chemistry .
Mechanism of Action
Target of Action
Picolinic acid primarily targets Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging . By interacting with these proteins, this compound can influence a range of biological processes.
Mode of Action
This compound works by binding to ZFPs, causing changes in their structures and disrupting zinc binding . This disruption inhibits the function of ZFPs . Additionally, this compound has been shown to selectively inhibit the entry of enveloped viruses by targeting viral membrane integrity, preventing viral-cellular membrane fusion, and impeding endocytic vesicle trafficking .
Biochemical Pathways
This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway plays a key role in the metabolism of tryptophan, an essential amino acid . Disruption or overactivation of this pathway can lead to immune system activation and accumulation of potentially neurotoxic compounds .
Pharmacokinetics
It is known that this compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to be an anti-viral both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Its function is unclear, but it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in its natural form, this compound stays inside the body only for a short duration and is usually excreted out quickly
Biochemical Analysis
Biochemical Properties
Picolinic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with several enzymes and proteins, including tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which are involved in the initial steps of tryptophan catabolism . This compound also interacts with metal ions, forming stable complexes that can influence various biochemical pathways. For example, its interaction with zinc ions is crucial for the regulation of immune responses and enzyme activities.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound can modulate the production of cytokines and other signaling molecules, thereby affecting immune responses . Additionally, this compound has been reported to impact neuronal cells by influencing neurotransmitter metabolism and potentially playing a role in neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions and interact with enzymes and proteins. This compound binds to zinc ions, forming complexes that can modulate the activity of zinc-dependent enzymes and transcription factors . This interaction can lead to changes in gene expression and enzyme activity, influencing various cellular processes. This compound also inhibits the activity of certain enzymes, such as indoleamine 2,3-dioxygenase, which can affect tryptophan metabolism and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and enzyme activities . In vitro and in vivo studies have demonstrated that this compound can have sustained effects on immune responses and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune responses and improve cognitive function in animal studies . At high doses, this compound can exhibit toxic effects, including neurotoxicity and immunosuppression . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism. It is produced from the intermediate kynurenine and can be further metabolized to quinolinic acid, a precursor of nicotinamide adenine dinucleotide (NAD+) . This compound interacts with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which regulate its production and metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the kynurenine pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . This compound’s interaction with metal ions, particularly zinc, can influence its localization and accumulation within cells . Additionally, transporters such as the zinc transporter family may play a role in the cellular uptake and distribution of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can affect its activity and function, as it can interact with different enzymes and proteins in these compartments. Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles .
Preparation Methods
Picolinic acid can be synthesized through several methods:
Oxidation of 2-methylpyridine: This method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO₄) as the oxidizing agent.
Multi-component reaction: Another method involves a multi-component reaction using 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes.
Chemical Reactions Analysis
Picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 6-hydroxythis compound.
Reduction: It can be reduced to form picolinic alcohol.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation and various aldehydes for multi-component reactions. Major products formed from these reactions include 6-hydroxythis compound and 2-pyridyl-carbinols .
Scientific Research Applications
Picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the Mitsunobu reaction and the Hammick reaction.
Biology: this compound is a metabolite of tryptophan and plays a role in zinc transport in the human body. .
Medicine: this compound has been investigated for its antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus.
Industry: This compound is used in the production of agricultural chemicals, drugs, dyestuffs, and textiles.
Comparison with Similar Compounds
Picolinic acid is similar to other pyridine carboxylic acids, such as:
Nicotinic acid:
Isonicotinic acid: It has the carboxyl side chain at the 4-position.
This compound is unique due to its specific position of the carboxyl group, which gives it distinct chemical properties and biological activities. It is particularly notable for its role in zinc transport and its antiviral properties .
Properties
IUPAC Name |
pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Record name | picolinic acid | |
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URL | https://en.wikipedia.org/wiki/Picolinic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |
Record name | Picolinic acid | |
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DSSTOX Substance ID |
DTXSID7031903 | |
Record name | Picolinic acid | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [MSDSonline], Solid | |
Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Picolinic acid | |
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Vapor Pressure |
0.00789 [mmHg] | |
Record name | Picolinic acid | |
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Mechanism of Action |
As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function. | |
Record name | Picolinic acid | |
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CAS No. |
98-98-6, 32075-31-3, 88161-53-9 | |
Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Record name | 2-Pyridinecarboxylic acid | |
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Record name | Picolinic acid | |
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Record name | Pyridine-2-carboxylic acid | |
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Record name | PICOLINIC ACID | |
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Record name | Picolinic acid | |
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Melting Point |
136.5 °C | |
Record name | Picolinic acid | |
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Retrosynthesis Analysis
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